N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine
Overview
Description
N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity.
Mechanism of Action
N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine is a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase. It binds to the kinase domain of EGFR and prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed.
Advantages and Limitations for Lab Experiments
N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine is a potent and selective inhibitor of EGFR tyrosine kinase activity. It has been widely used in scientific research to study the role of EGFR in various cellular processes. However, N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine has some limitations. It is a small molecule inhibitor and may have off-target effects. In addition, the use of N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine may not accurately reflect the effects of genetic EGFR inhibition.
Future Directions
There are several future directions for the study of N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine. One direction is to investigate the effects of N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine on other signaling pathways that are involved in cancer cell proliferation and survival. Another direction is to develop more potent and selective inhibitors of EGFR tyrosine kinase activity. Finally, the use of N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine in combination with other anticancer agents may lead to more effective cancer treatments.
Scientific Research Applications
N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine has been widely used in scientific research as a tool to study the role of EGFR in various cellular processes. It has been used to investigate the signaling pathways involved in cell proliferation, differentiation, and survival. N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine has also been used to study the effects of EGFR inhibition on cancer cells.
properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-yl)-4-N,4-N-dimethylquinazoline-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-21(2)16-12-5-3-4-6-13(12)19-17(20-16)18-11-7-8-14-15(9-11)23-10-22-14/h3-9H,10H2,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKFMAKGOHQLID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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